molecular formula C20H16N6O3 B13845147 N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N

N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N

Cat. No.: B13845147
M. Wt: 391.4 g/mol
InChI Key: YWKXGPPEBHDNGM-KDAUMSMJSA-N
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Description

N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is a stable isotope-labeled compound with the molecular formula 13C2 C18 H16 15N N5 O3 and a molecular weight of 391.358 . This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves multiple steps, starting from the appropriate guanine derivative. The key steps include acetylation and diphenylcarbamoylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is unique due to its stable isotopic labeling, which makes it highly valuable in research applications requiring precise tracking and quantification of the compound. Its specific labeling with 13C2 and 15N allows for detailed studies of metabolic pathways and molecular interactions.

Properties

Molecular Formula

C20H16N6O3

Molecular Weight

391.4 g/mol

IUPAC Name

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)/i16+1,17+1,21+1

InChI Key

YWKXGPPEBHDNGM-KDAUMSMJSA-N

Isomeric SMILES

CC(=O)NC1=N[13C]2=[13C](C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)[15NH]C=N2

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2

Origin of Product

United States

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